N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
Overview
Description
N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a chloromethylphenyl group. Compounds of this nature are often studied for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the piperazine intermediate with 2-methoxyphenyl halide under basic conditions.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with 3-chloro-2-methylbenzoic acid or its derivatives to form the amide bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.
Substitution: The chloro group in the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Potential pharmacological properties, such as acting on specific receptors or enzymes.
Industry: Used in the development of new materials or as intermediates in chemical production.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with other proteins. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyphenyl)piperazin-1-yl]propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(3-chloro-2-methylphenyl)-3-[4-(2-ethoxyphenyl)piperazin-1-yl]propanamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide may confer unique properties, such as specific binding affinities or reactivity, compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-16-17(22)6-5-7-18(16)23-21(26)10-11-24-12-14-25(15-13-24)19-8-3-4-9-20(19)27-2/h3-9H,10-15H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSDLHQKLXSOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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